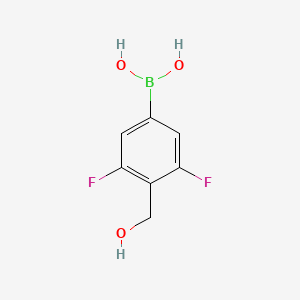
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid
Descripción general
Descripción
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is a chemical compound with the empirical formula C7H7BF2O3 and a molecular weight of 187.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=C(CO)C(F)=CC(B(O)O)=C1 . This indicates that the compound contains a phenyl ring with fluorine atoms at the 3 and 5 positions, a hydroxymethyl group at the 4 position, and a boronic acid group . Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C7H7BF2O3), molecular weight (187.94), and its molecular structure .Aplicaciones Científicas De Investigación
Synthesis of Tuberculosis Inhibitors
“3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” is used as a reactant in the synthesis of inhibitors targeting Mycobacterium tuberculosis . The compound can participate in Suzuki coupling reactions to produce molecules that inhibit the H37Rv strain of tuberculosis .
Development of Antiviral Agents
This chemical is also involved in creating HIV protease inhibitors with significant antiviral activity. These inhibitors are particularly effective against drug-resistant strains of the virus, showcasing the compound’s potential in combating challenging viral infections .
Production of PDE4B Inhibitors
The compound has applications in synthesizing pyrrole derivatives that act as PDE4B inhibitors. These inhibitors have potential therapeutic uses in treating disorders related to cyclic adenosine monophosphate (cAMP) signaling abnormalities .
mTOR Kinase Inhibition
It serves as a precursor in the synthesis of Imidazo[4,5-b]pyrazin-2-ones, which are potent mTOR kinase inhibitors. These compounds have significant implications in cancer therapy and research due to their role in cell growth and proliferation .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with kinetics dependent on substituents in the aromatic ring. “3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid” could be used to study the influence of fluorine substituents on hydrolysis rates, which is crucial at physiological pH levels .
Suzuki–Miyaura Coupling Reactions
This compound is likely used in Suzuki–Miyaura coupling reactions due to its boronic acid group. These reactions are widely applied due to their mild conditions and tolerance for various functional groups, making them environmentally friendly and efficient for creating complex organic molecules .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon–carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of biologically active compounds, such as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Propiedades
IUPAC Name |
[3,5-difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFFEDOMNZWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660509 | |
| Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | |
CAS RN |
917969-79-0 | |
| Record name | B-[3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917969-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,5-Difluoro-4-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

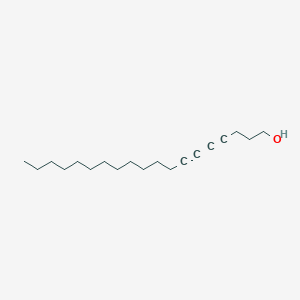

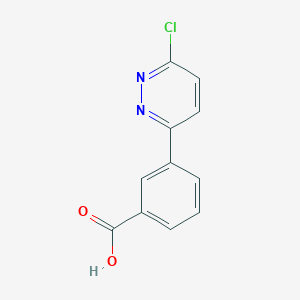

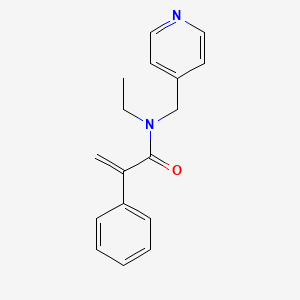

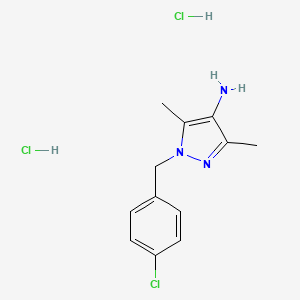
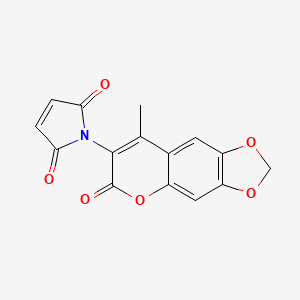

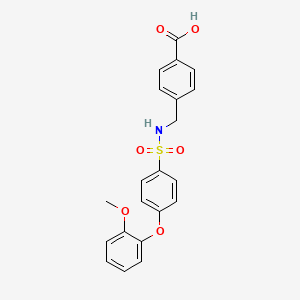
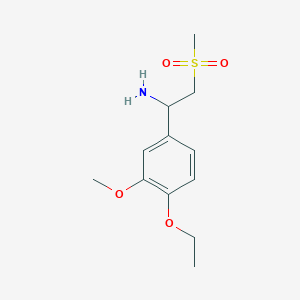


![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)